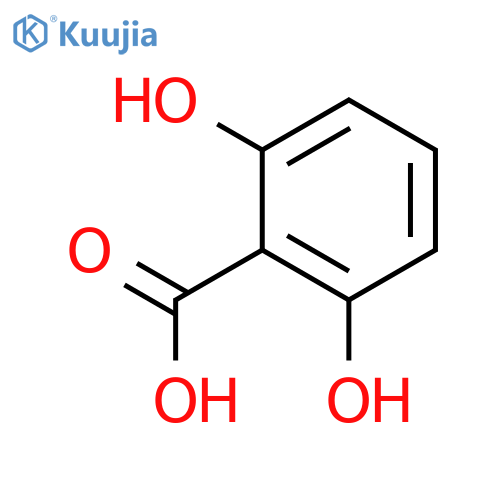Cas no 303-07-1 (2,6-Dihydroxybenzoic acid)
2,6-ジヒドロキシ安息香酸は、ベンゼン環に2つのヒドロキシ基とカルボキシル基が結合した芳香族化合物です。分子式C7H6O4、分子量154.12の白色結晶性固体で、融点は約168-170℃です。この化合物は、有機合成中間体として重要な役割を果たし、医薬品や農薬の原料として利用されます。特に、配位子として金属イオンとキレート形成能を示すため、触媒や機能性材料の開発に応用可能です。水や有機溶媒への溶解性のバランスが良く、反応性の高いヒドロキシ基を有することから、多様な誘導体合成が可能です。また、天然物にも存在するため、生体適合性材料への応用も期待されています。

2,6-Dihydroxybenzoic acid structure
商品名:2,6-Dihydroxybenzoic acid
2,6-Dihydroxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2,6-Dihydroxybenzoic acid
- 2,6-Resorcylic acid
- GAMMA-RESORCYLIC ACID
- G-RESORCYLIC ACID
- RESORCINOL-2-CARBOXYLIC ACID
- 2,6-dihydroxy-benzoicaci
- 2,6-Dihydroxylbenzoicacid
- 2-Carboxyresorcinol
- 6-Hydroxysalicylic acid
- nsc49172
- 2,6-dihydroxybenzoric acid
- gama-Resorcylic acid
- 2,6-Dihydroxyl
- Benzoic acid, 2,6-dihydroxy-
- 2,6-Dihydroxybenzoic acid,
- 2.6-Dihydroxybenzoicacid
- RESORCYLIC ACID, GAMMA-(RG)
- 2,5-DIFLUOROBENZYLSULFONAMIDE
- 2,6-dihydroxy-benzoic acid
- Benzoic acid,2,6-dihydroxy
- EINECS 206-134-8
- γ-Resorcylic acid
- 2,6-Dihydroxybenzoicacid
- Q-200213
- STR05041
- Benzoic acid,6-dihydroxy-
- NSC 49172
- NSC-49172
- .gamma.-Resorcylic acid
- CHEMBL454808
- s6031
- AE-562/42007307
- AC8078
- NS00015127
- InChI=1/C7H6O4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H,(H,10,11
- UNII-RSA5G6VRPV
- BRN 2209755
- BENZOIC ACID,2,6-DIHYDROXY MFC7 H6 O4
- 2,6-Dihydroxybenzoic acid, 98%
- EN300-75920
- ?-Resorcylic acid
- CS-0015783
- 2,6-Dihydroxybenzoic acid, Vetec(TM) reagent grade, 98%
- 2,6-Dihydroxybenzoate, VII
- CHEBI:68465
- SCHEMBL224031
- SY005481
- C21298
- BDBM92712
- AM20050237
- R0011
- 2,6-dihydroxy benzoic acid
- 2-carboxy-1,3-dihydroxybenzene
- 2_6_dihydroxybenzoic_acid
- gamma-Resorcylsaeure
- HY-Y0801
- 4-10-00-01456 (Beilstein Handbook Reference)
- Q4596804
- RSA5G6VRPV
- ??resorcylic acid
- 2,6-Dihydroxybenzoic acid (ACD/Name 4.0)
- Z1184885417
- 303-07-1
- MFCD00002462
- 2,6-Dihydroxybenzoesaeure
- DTXSID1059785
- AC-7284
- FT-0610667
- AKOS005622669
- 2,6-Dihydroxybenzoesaeure [IUPAC]
- 2,6-Dihydroxybenzoic acid,98%
- DB-030809
- BBL011022
- STK802162
- gammaResorcylic acid
- 206-134-8
- 2,6Resorcylic acid
- BENZOIC ACID,2,6-DIHYDROXY MFC7 H6 O4
- 6Hydroxysalicylic acid
- 2,6Dihydroxybenzoesaeure
- 2Carboxyresorcinol
- Benzoic acid, 2,6dihydroxy
- gammaResorcylsaeure
- DTXCID6038164
- FD36812
- gamma-Resorcylic acid (8CI)
- 2,6-Dihydroxybenzoesaeure (IUPAC)
-
- MDL: MFCD00002462
- インチ: 1S/C7H6O4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H,(H,10,11)
- InChIKey: AKEUNCKRJATALU-UHFFFAOYSA-N
- ほほえんだ: O=C(O)C1=C(O)C=CC=C1O
- BRN: 2209755
計算された属性
- せいみつぶんしりょう: 154.02700
- どういたいしつりょう: 154.027
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8A^2
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 色と性状: けっしょう
- 密度みつど: 1.3725 (rough estimate)
- ゆうかいてん: 165 °C (dec.) (lit.)
- ふってん: 343.6℃ at 760 mmHg
- フラッシュポイント: 175.8℃
- 屈折率: 1.6400 (estimate)
- ようかいど: 25g/l
- PSA: 77.76000
- LogP: 0.79600
- かんど: 光に敏感
- ようかいせい: メタノールに可溶性
2,6-Dihydroxybenzoic acid セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:DG8578000
-
危険物標識:

- セキュリティ用語:S26;S36
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- TSCA:Yes
- リスク用語:R36/37/38
2,6-Dihydroxybenzoic acid 税関データ
- 税関コード:29182990
- 税関データ:
中国税関コード:
2918290000概要:
2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%
2,6-Dihydroxybenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012390-500g |
2,6-Dihydroxybenzoic acid |
303-07-1 | 97% | 500g |
¥386 | 2024-05-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D378A-500g |
2,6-Dihydroxybenzoic acid |
303-07-1 | 98% | 500g |
¥585.0 | 2022-05-30 | |
| Chemenu | CM157127-500g |
2,6-Dihydroxybenzoic acid |
303-07-1 | 95%+ | 500g |
$83 | 2022-12-31 | |
| TRC | H946265-100g |
6-Hydroxysalicylic Acid |
303-07-1 | 100g |
$ 205.00 | 2022-06-04 | ||
| TRC | H946265-250g |
6-Hydroxysalicylic Acid |
303-07-1 | 250g |
$ 400.00 | 2022-06-04 | ||
| Apollo Scientific | OR0909-25g |
2,6-Dihydroxybenzoic acid |
303-07-1 | 98% | 25g |
£40.00 | 2023-09-02 | |
| Enamine | EN300-75920-0.1g |
2,6-dihydroxybenzoic acid |
303-07-1 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| eNovation Chemicals LLC | D404113-1kg |
2,6-Dihydroxybenzoic acid |
303-07-1 | 97% | 1kg |
$430 | 2024-06-05 | |
| TRC | H946265-50g |
6-Hydroxysalicylic Acid |
303-07-1 | 50g |
$ 125.00 | 2022-06-04 | ||
| Alichem | A019095269-1000g |
2,6-Dihydroxybenzoic acid |
303-07-1 | 97% | 1000g |
$205.80 | 2023-09-02 |
2,6-Dihydroxybenzoic acid サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:303-07-1)2,6-Dihydroxybenzoicacid
注文番号:LE17811
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:16
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:303-07-1)2,6-Dihydroxybenzoic acid
注文番号:LE6667
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:49
価格 ($):discuss personally
2,6-Dihydroxybenzoic acid 関連文献
-
Bao-Xing Wu,Hsin-Yueh Chang,Yi-Shun Liao,Mei-Yu Yeh New J. Chem. 2021 45 1651
-
Madhavi Oruganti,Pavan Khade,Uttam Kumar Das,Darshak R. Trivedi RSC Adv. 2016 6 15868
-
Bipul Sarma,Basanta Saikia CrystEngComm 2014 16 4753
-
4. Second- and third-row transition-metal complexes of dihydroxybenzoic acids, and the crystal structure of [NMe4]2[MoO2(2,3-dhb)2]·1.5H2O (2,3-H2dhb = 2,3-dihydroxybenzoic acid)William P. Griffith,Helena I. S. Nogueira,Bernardeta C. Parkin,Richard N. Sheppard,Andrew J. P. White,David J. Williams J. Chem. Soc. Dalton Trans. 1995 1775
-
Lei Wang,Ruiyu Xue,Yuanxin Li,Yiran Zhao,Faqian Liu,Keke Huang CrystEngComm 2014 16 7074
303-07-1 (2,6-Dihydroxybenzoic acid) 関連製品
- 50-85-1(4-Methylsalicylic acid)
- 83511-07-3(3,7-Dihydroxy-2-naphthoic acid)
- 89-56-5(5-Methylsalicylic acid)
- 92-70-6(3-Hydroxy-2-naphthoic acid)
- 69-72-7(Salicylic acid)
- 4919-37-3(4-Hydroxy-3,5-dimethylbenzoic acid)
- 83-30-7(2,4,6-Trihydroxybenzoic acid)
- 83-40-9(3-Methylsalicylic acid)
- 86-48-6(1-hydroxynaphthalene-2-carboxylic acid)
- 89-86-1(2,4-Dihydroxybenzoic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:303-07-1)2,6-Dihydroxybenzoic acid

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:303-07-1)2,6-二羟基苯甲酸

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ



